3-Chloro-L-alanine
CAS No.: 2731-73-9
Cat. No.: VC21544262
Molecular Formula: C3H6ClNO2
Molecular Weight: 123.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2731-73-9 |
|---|---|
| Molecular Formula | C3H6ClNO2 |
| Molecular Weight | 123.54 g/mol |
| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid |
| Standard InChI | InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 |
| Standard InChI Key | ASBJGPTTYPEMLP-REOHCLBHSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)Cl |
| SMILES | C(C(C(=O)O)N)Cl |
| Canonical SMILES | C(C(C(=O)O)N)Cl |
Introduction
Chemical Identity and Structure
3-Chloro-L-alanine is a 3-chloroalanine that has R configuration at the chiral center. It is classified as an L-alanine derivative and structurally represents an amino acid with a chlorine atom substitution at the beta position . The compound exists as an enantiomer of 3-chloro-D-alanine and can form a zwitterionic tautomer .
Basic Properties and Identifiers
The compound is known by several synonyms including β-Chloro-L-alanine, (R)-2-Amino-3-chloropropanoic acid, and (2R)-2-amino-3-chloropropanoic acid . The table below summarizes its key identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 2731-73-9 |
| Molecular Formula | C₃H₆ClNO₂ |
| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid |
| Molecular Weight | 123.538 g/mol |
| Exact Mass | 123.008705 |
| Physical Appearance | White to off-white crystalline powder |
Physicochemical Properties
3-Chloro-L-alanine possesses well-defined physicochemical properties that are important for its handling, storage, and applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Melting Point | 156 °C |
| Boiling Point | 243.6±30.0 °C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| Refractive Index | 1.499 (estimated) |
| LogP | -0.13 |
| pKa | 1.89±0.10 (predicted) |
| Flash Point | 101.1±24.6 °C |
| Solubility | Water soluble; slightly soluble in DMSO |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C |
These data are essential for researchers working with this compound in laboratory settings and for considering its application in various biochemical processes .
Synthesis Methods
Synthesis from Serine
The most efficient and economical method for synthesizing 3-Chloro-L-alanine utilizes serine as the starting material. This approach offers advantages of mild reaction conditions, high yields, and atom economy, making it suitable for industrial-scale production .
The synthetic pathway involves the following key steps:
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Reaction of serine with thiourea derivatives and N-chlorosuccinimide (NCS)
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Direct conversion of the hydroxyl group to a chloride under mild conditions (0-40°C)
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Reaction completion within 2-5 hours
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Product isolation through concentration, ethanol addition, filtration, and drying
The reaction can be represented as follows:
Serine + Thiourea + NCS → 3-Chloro-L-alanine + Succinimide (byproduct)
Optimized Synthesis Conditions
Research has identified optimal conditions for high-yield synthesis:
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0-40°C |
| Reaction Time | 2-5 hours |
| Thiourea:Serine Molar Ratio | 0.1-2:1 |
| NCS:Serine Molar Ratio | 1-5:1 |
| Solvent Options | Dichloromethane, Acetonitrile, Dioxane |
The highest reported yield (89.0%) was achieved using acetonitrile as solvent with N,N'-dimethylthiourea at room temperature .
Sustainable Aspects of Synthesis
A significant advantage of this synthetic method is its sustainability. The byproduct succinimide can be recovered and converted back to N-chlorosuccinimide by treatment with sodium hydroxide solution and chlorine gas, with recovery rates of approximately 75% . This recyclability contributes to the method's economic viability and reduced environmental impact for industrial applications.
Biological Activities
Enzyme Inhibition Properties
3-Chloro-L-alanine demonstrates significant enzyme inhibitory activities, affecting multiple enzymes involved in amino acid metabolism:
-
Threonine deaminase inhibition
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Alanine racemase inhibition (bacteriostatic effect)
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Branched-chain amino acid transaminase (transaminase B) inhibition
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L-aspartate-β-decarboxylase inhibition
These inhibitory effects occur through various mechanisms, including competitive inhibition, irreversible binding, and mechanism-based inactivation, making 3-Chloro-L-alanine a valuable tool in enzyme studies and metabolic investigations.
Antimicrobial Properties
Research has demonstrated that 3-chloro-DL-alanine (which includes the L-isomer) functions as an inhibitor of peptidoglycan synthesis, giving it antibacterial properties . Interestingly, different bacterial species show varying sensitivities to this compound:
| Bacterial Species | Sensitivity to 1 mM 3-Chloro-DL-alanine |
|---|---|
| Streptococcus mutans | Sensitive |
| Escherichia coli | Sensitive |
| Fusobacterium nucleatum | Resistant |
| Porphyromonas gingivalis | Resistant |
The resistance mechanisms have been elucidated, revealing that F. nucleatum possesses a 3CA resistance gene encoding L-methionine-alpha-deamino-gamma-mercaptomethane-lyase. This enzyme catalyzes the α,γ-elimination of L-methionine to produce methyl mercaptan and also exhibits 3CA chloride-lyase (deaminating) activity .
Cancer Research Applications
3-Chloro-L-alanine has been identified as an inhibitor of L-alanine aminotransferase (ALAT), which affects L-alanine production and impairs D-glucose uptake specifically in LLC1 Lewis lung carcinoma cells . This selective metabolic effect suggests potential applications in cancer research for understanding tumor metabolism and developing therapeutic strategies.
Biochemical Mechanisms and Reactions
Enzymatic Transformations
The biological activity of 3-Chloro-L-alanine is partly related to its susceptibility to enzymatic transformations. One notable reaction is the hydrolysis catalyzed by dehydrochlorinase enzymes:
ClCH₂CH(NH₂)CO₂H + H₂O → CH₃C(O)CO₂H + NH₄Cl
This reaction occurs with the D-isomer and similar enzymatic transformations may apply to the L-isomer in appropriate biological systems.
Active Site Labeling and Mechanism Studies
3-Chloro-L-alanine has been used extensively in biochemical research for active site labeling of enzymes. Particularly noteworthy is its interaction with L-aspartate β-decarboxylase, where it undergoes β-elimination reactions and can label the enzyme's active site . This application has contributed significantly to understanding enzyme structure-function relationships and catalytic mechanisms.
Studies by Relyea, Tate, and Meister have demonstrated the utility of 3-Chloro-L-alanine for affinity labeling of the active center of L-aspartate-β-decarboxylase, providing insights into the enzyme's catalytic mechanism and substrate specificity .
Analytical Characteristics
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